molecular formula C20H21NO4 B15225865 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)butanoic acid

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)butanoic acid

Cat. No.: B15225865
M. Wt: 339.4 g/mol
InChI Key: GXAUJSQFKHUHKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)butanoic acid (CAS: 882183-85-9) is a specialized amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is structurally characterized by a butanoic acid backbone with an Fmoc-protected methylamino group at the 3-position. The Fmoc group is widely used in peptide synthesis for its orthogonal protection strategy and UV-sensitive cleavage properties . Its molecular formula is C₂₀H₂₁NO₄ (molecular weight: 339.39 g/mol), and it exhibits stereochemical specificity, with the (S)-enantiomer being commercially available for research purposes .

Properties

IUPAC Name

3-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-13(11-19(22)23)21(2)20(24)25-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18H,11-12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXAUJSQFKHUHKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)butanoic acid typically involves the protection of the amino group of alanine with the Fmoc group. This can be achieved through the reaction of alanine with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)butanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include peptides with the desired sequence and structure, where the Fmoc group has been successfully removed or coupled with other amino acids .

Scientific Research Applications

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)butanoic acid is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)butanoic acid primarily involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further coupling reactions to form peptide bonds .

Comparison with Similar Compounds

Backbone Variations

  • Chain Length: The target compound’s butanoic acid backbone (C4) contrasts with pentanoic acid derivatives (C5, e.g., compound 2p), which exhibit extended side chains for enhanced hydrophobic interactions .
  • Substituent Effects : Piperidinyl (compound 7) and trifluoromethylphenyl (compound 4) groups introduce steric bulk and electronic effects, influencing binding affinity in antiviral targets .

Stereochemical Impact

  • The (S)-enantiomer of the target compound is preferred in peptide synthesis due to compatibility with natural L-amino acids . In contrast, (R)-configured analogs (e.g., compound 14) are used in specialized applications like chiral catalysts or unnatural amino acid incorporation .

Optical Purity

  • Compounds such as 2p and 7 exhibit significant optical rotations, confirming high enantiomeric excess (e.g., −9.9 and +2.3, respectively), which is critical for biological activity .

Yield and Purity

  • The target compound is synthesized with a purity of ≥98% , comparable to analogs like compound 4 (95% yield) and 2p (98% yield) .
  • Lower yields (e.g., 30% for compound 2r) are attributed to complex hydrazine-containing side chains .

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